Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)-
Description
Nomenclature and IUPAC Classification of N-methyl-5-(3-thienyl) Substituted Imidazo[1,2-a]pyrazines
The systematic naming of N-methyl-5-(3-thienyl)imidazo[1,2-a]pyrazin-8-amine follows IUPAC guidelines to unambiguously describe its molecular architecture. The parent structure, imidazo[1,2-a]pyrazine, consists of a fused bicyclic system combining imidazole and pyrazine rings. Numeric identifiers specify the positions of substituents relative to this core.
Core Scaffold Identification
The imidazo[1,2-a]pyrazine system is numbered such that the imidazole nitrogen atoms occupy positions 1 and 3, while the pyrazine nitrogens reside at positions 4 and 6. The "1,2-a" notation indicates the fusion pattern between the imidazole and pyrazine rings. Substituents are assigned positions based on this numbering scheme, with the methylamine group at position 8 and the thiophene moiety at position 5.
IUPAC Name Derivation
The full IUPAC name, N-methyl-5-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine, is constructed hierarchically:
- Parent heterocycle : Imidazo[1,2-a]pyrazine.
- Substituents :
This nomenclature aligns with the structural data provided by PubChem (CID 11241698), which confirms the molecular formula as C₁₁H₁₀N₄S.
Table 1: Comparative IUPAC Nomenclature of Related Imidazo[1,2-a]pyrazines
Properties
CAS No. |
787591-81-5 |
|---|---|
Molecular Formula |
C11H10N4S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
N-methyl-5-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C11H10N4S/c1-12-10-11-13-3-4-15(11)9(6-14-10)8-2-5-16-7-8/h2-7H,1H3,(H,12,14) |
InChI Key |
NMPFVARGPSIDMU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(N2C1=NC=C2)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Formation: Imidazo[1,2-a]pyrazine Scaffold Synthesis
The synthesis of the imidazo[1,2-a]pyrazine core generally involves cyclization reactions starting from appropriately substituted pyrazine derivatives and amino precursors. A common approach includes:
- Condensation of 2-aminopyrazine derivatives with α-haloketones or α-haloaldehydes to form the fused imidazo ring system via intramolecular cyclization under reflux conditions in polar solvents such as ethanol or methanol.
- For example, 2-amino-3-substituted pyrazines react with chloroacetone or chloroacetaldehyde to yield 2-methyl or 2-formyl imidazo[1,2-a]pyrazines after cyclization and subsequent workup steps involving basification and extraction.
Introduction of the N-Methyl Group
- The N-methylation of the imidazo[1,2-a]pyrazin-8-amine is typically achieved by methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- This step is often performed after the core ring system is constructed to selectively methylate the amine nitrogen without affecting other functional groups.
Attachment of the 3-Thienyl Substituent at the 5-Position
- The 3-thienyl group is introduced via Suzuki-Miyaura cross-coupling reactions , a widely used palladium-catalyzed method for forming carbon-carbon bonds between aryl halides and boronic acids or esters.
- In this context, a 5-bromo or 5-chloro imidazo[1,2-a]pyrazine intermediate is reacted with 3-thienylboronic acid or its derivatives in the presence of Pd(PPh3)4 catalyst and a base such as potassium carbonate in a mixed solvent system (e.g., acetonitrile/water or dioxane/water) under reflux or elevated temperature conditions.
- This method provides high regioselectivity and yields for the arylation at the 5-position.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Cyclization | 2-Amino-3-substituted pyrazine + chloroacetone, reflux in ethanol | Formation of imidazo[1,2-a]pyrazine core (e.g., 2-methyl derivative) |
| 2 | N-Methylation | Methyl iodide, base (e.g., K2CO3), room temp to reflux | N-methylated imidazo[1,2-a]pyrazin-8-amine |
| 3 | Halogenation at 5-position | NBS or other brominating agent, controlled conditions | 5-Bromo-imidazo[1,2-a]pyrazine intermediate |
| 4 | Suzuki-Miyaura Cross-Coupling | 3-Thienylboronic acid, Pd(PPh3)4, K2CO3, solvent, heat | N-methyl-5-(3-thienyl)imidazo[1,2-a]pyrazin-8-amine |
Research Findings and Optimization
- Yields and Purity: The Suzuki coupling step typically achieves yields between 70-85%, depending on catalyst loading, solvent system, and reaction time.
- Catalyst Efficiency: Pd(PPh3)4 is the preferred catalyst for its high activity and selectivity in coupling heteroaryl boronic acids with halogenated imidazo[1,2-a]pyrazines.
- Reaction Conditions: Mild bases like K2CO3 and mixed aqueous-organic solvents improve solubility and reaction rates. Temperature control (80-100 °C) is critical to avoid decomposition.
- Side Reactions: Potential side products include homocoupling of boronic acids or dehalogenation of the halogenated intermediate; these are minimized by optimizing catalyst and base concentrations.
Notes on Alternative Methods and Challenges
- Direct C-H activation methods for arylation at the 5-position are under investigation but currently less efficient than Suzuki coupling for this compound class.
- The presence of sulfur in the thienyl substituent requires careful control of reaction conditions to prevent catalyst poisoning.
- Multi-step synthesis demands purification at each stage, often by recrystallization or chromatography, to ensure high purity of the final compound.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine core formation | Cyclization of 2-amino-pyrazine with α-haloketone | Reflux in ethanol/methanol, base workup | 60-80 | Established method, scalable |
| N-Methylation | Alkylation with methyl iodide | Base (K2CO3), room temp to reflux | 75-90 | Selective N-methylation |
| Halogenation at 5-position | Bromination with NBS or similar | Controlled temp, inert atmosphere | 70-85 | Precursor for coupling |
| 5-Position arylation | Suzuki-Miyaura cross-coupling | Pd(PPh3)4, K2CO3, aqueous-organic solvent, heat | 70-85 | High regioselectivity |
Chemical Reactions Analysis
Types of Reactions
N-METHYL-5-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic core .
Scientific Research Applications
Adenosine A2A Receptor Modulation
One of the primary applications of this compound is its role as a modulator of the adenosine A2A receptor. Research has shown that compounds similar to Imidazo[1,2-a]pyrazin-8-amine can inhibit adenosine signaling pathways that are often exploited by cancer cells to evade immune detection. By blocking these receptors, the compound may enhance anti-tumor immune responses and could serve as a potential therapeutic agent in cancer immunotherapy .
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the thienyl group may enhance activity against various pathogens, making it a candidate for developing new antimicrobial agents. This application is particularly relevant in the context of rising antibiotic resistance .
Neuropharmacology
Imidazo[1,2-a]pyrazin-8-amine derivatives have been investigated for their central nervous system (CNS) activity. Research suggests that these compounds may possess neuroprotective effects and could potentially be used in treating neurodegenerative diseases .
Carcinogenic Studies
While primarily viewed as a therapeutic agent, it is essential to consider the implications of heterocyclic amines like Imidazo[1,2-a]pyrazin-8-amine in carcinogenic studies. Some studies have linked similar compounds to the formation of DNA adducts that could initiate cancer processes, highlighting the need for thorough safety evaluations in drug development .
Table 1: Summary of Research Findings
Adenosine A2A Receptor Modulation Study
In a study examining the effects of Imidazo[1,2-a]pyrazin-8-amine on tumor growth in murine models, researchers found that administration led to decreased tumor size and increased immune cell infiltration within tumors. This suggests that targeting adenosine receptors may be a viable strategy for enhancing anti-tumor immunity .
Antimicrobial Efficacy Research
Another study evaluated the antimicrobial properties of related compounds against several bacterial strains. Results indicated that these compounds significantly inhibited bacterial growth, suggesting potential applications in treating infections resistant to conventional antibiotics .
Neuroprotective Effects Investigation
Research into the neuropharmacological effects revealed that derivatives of Imidazo[1,2-a]pyrazin-8-amine exhibited protective effects on neuronal cells subjected to oxidative stress, indicating their potential use in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of N-METHYL-5-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Core Heterocycle Modifications
- Imidazo[1,2-a]pyrimidine Analogs: Compounds like 2-phenylimidazo[1,2-a]pyrimidin-3-amine () replace the pyrazine ring with pyrimidine, altering electron density and hydrogen-bonding capacity.
- Saturated Derivatives : Tetrahydroimidazo[1,2-a]pyrazin-3-amine derivatives () exhibit partial saturation of the pyrazine ring, which may enhance conformational flexibility but reduce planar stacking interactions critical for kinase inhibition .
Substituent Effects at the 5-Position
- 3-Thienyl vs. Phenyl Groups : The 3-thienyl group in the target compound introduces sulfur-mediated hydrophobic interactions and distinct π-orbital alignment compared to phenyl substituents (e.g., 2-phenylimidazo[1,2-a]pyrazin-3-amine in ). This may enhance selectivity for sulfur-rich binding pockets in viral or kinase targets .
Modifications at the 8-Amine Position
- N-Methylation : The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to unmodified 8-amine derivatives (e.g., 6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine in ). This modification may enhance membrane permeability and oral bioavailability .
- Co-Crystal Insights : A related 8-amine derivative () demonstrated potent PTK6 inhibition (1.70 Å co-crystal resolution), suggesting that substituents at this position critically influence target engagement and binding affinity .
Anticancer Activity
- CDK9 Inhibition : Imidazo[1,2-a]pyrazines with phenyl substituents () showed IC50 values of 5.12–7.88 µM against CDK9, while the target compound’s 3-thienyl group may modulate kinase selectivity through sulfur interactions .
- PTK6 Inhibition : The 8-amine derivative in achieved sub-micromolar potency, highlighting the importance of substituent geometry for kinase binding .
Antiviral Activity
Adenine-Mimetic Potential
- Adenine Analog : Imidazo[1,2-a]pyrazin-8-amines () mimic adenine, enabling interactions with purine-binding enzymes. The N-methyl and 3-thienyl groups in the target compound may fine-tune this mimicry for selective targeting .
Physicochemical and Pharmacokinetic Properties
Biological Activity
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)- is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazo[1,2-a]pyrazine family and is characterized by its unique structural features, including a thiophene ring and an imidazo core. The compound's biological activity has been explored in various contexts, notably in medicinal chemistry and pharmacology.
The following table summarizes the key chemical properties of Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)-:
| Property | Value |
|---|---|
| CAS No. | 825630-42-0 |
| Molecular Formula | C11H10N4S |
| Molecular Weight | 230.29 g/mol |
| IUPAC Name | N-methyl-3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine |
| InChI Key | LJELGROIPSBYGP-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=NC=CN2C1=NC=C2C3=CSC=C3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism of action may involve:
- Enzyme Inhibition : The compound can inhibit enzymes such as kinases, which are crucial in various signaling pathways. For instance, studies have shown that related compounds exhibit potent inhibition against Leishmania CK1.2 kinase, suggesting a similar potential for Imidazo[1,2-a]pyrazin-8-amine derivatives .
- Receptor Modulation : It may also interact with receptors like the adenosine A2A receptor, influencing various physiological processes .
Biological Activity Studies
Research has demonstrated several biological activities associated with Imidazo[1,2-a]pyrazin-8-amine derivatives:
- Antiparasitic Activity : Compounds related to this structure have shown promising results against Leishmania species. For example, CTN1122, a structurally similar compound, was identified as a potent antileishmanial agent with low micromolar activity .
- Anticancer Properties : Derivatives of imidazo[1,2-a]pyrazine have been tested for their anticancer activities against various cancer cell lines. One study reported that certain derivatives exhibited cytotoxic effects across multiple cancer types with GI50 values ranging from 0.80 to 2.87 µM .
- Antibacterial Effects : Some studies have highlighted the antibacterial potential of imidazo[1,2-a]pyrazines against Gram-negative bacteria such as Helicobacter pylori and Legionella pneumophila .
Case Study 1: Antileishmanial Activity
A study investigated the structure-activity relationship (SAR) of imidazo[1,2-a]pyrazine derivatives against Leishmania major CK1 inhibition. The introduction of specific substituents at the C-3 position significantly enhanced the inhibitory activity compared to other derivatives .
Case Study 2: Anticancer Activity
In another research effort, a series of imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their anticancer properties using the NCI-60 cancer cell panel. The results indicated that certain modifications led to enhanced cytotoxicity against a broad spectrum of cancer cell lines .
Q & A
Q. What are the established synthetic routes for preparing Imidazo[1,2-a]pyrazin-8-amine derivatives, and how does the Groebke-Blackburn-Bienaymé reaction apply here?
The Groebke-Blackburn-Bienaymé multicomponent reaction is a key method for synthesizing imidazo[1,2-a]pyrazin-8-amine scaffolds. Using pyrazine-2,3-diamine as the amidine component, this reaction allows for the incorporation of diverse substituents (e.g., thienyl groups) under mild conditions. The protocol yields adenine-mimetic libraries with high selectivity and scalability, making it ideal for generating structural analogs for structure-activity relationship (SAR) studies .
Q. Which analytical techniques are critical for confirming the structural integrity of Imidazo[1,2-a]pyrazin-8-amine derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying regiochemistry and substituent positioning. Infrared (IR) spectroscopy aids in identifying functional groups like amines or thienyl moieties. X-ray crystallography, as demonstrated in related imidazo-pyrazine analogs, provides definitive proof of molecular geometry and intermolecular interactions .
Q. How does the introduction of a 3-thienyl substituent influence the compound’s physicochemical properties?
The 3-thienyl group enhances π-π stacking interactions due to its aromaticity, potentially improving binding affinity in biological targets. However, it may reduce aqueous solubility, necessitating formulation optimization (e.g., co-solvents or salt formation). Comparative studies with phenyl or furyl analogs can isolate substituent-specific effects .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing N-methyl-5-(3-thienyl)-imidazo[1,2-a]pyrazin-8-amine?
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energetics to identify optimal catalysts, solvents, and temperatures. For example, iodine catalysis has been shown to accelerate imidazo-pyrazine formation by stabilizing reactive intermediates. High-throughput screening combined with machine learning can further refine conditions, reducing trial-and-error experimentation .
Q. What mechanistic insights explain regioselectivity challenges in imidazo[1,2-a]pyrazine synthesis?
Competing pathways, such as nucleophilic attack at C2 vs. C8 positions, often arise due to electronic effects of substituents. Kinetic studies using time-resolved NMR or mass spectrometry can track intermediate formation. Solvent polarity and catalyst choice (e.g., Brønsted acids) also modulate selectivity by altering charge distribution in transition states .
Q. How do researchers resolve contradictions in spectral data for structurally similar derivatives?
Cross-validation with multiple techniques is critical. For instance, ambiguous NOESY correlations in NMR can be clarified via X-ray crystallography. Discrepancies in mass spectrometry (e.g., unexpected adducts) require ionization parameter optimization or alternative methods like MALDI-TOF .
Q. What computational frameworks predict the biological activity of Imidazo[1,2-a]pyrazin-8-amine analogs?
Molecular docking and molecular dynamics simulations model interactions with target proteins (e.g., kinases or GPCRs). Pharmacophore mapping identifies essential features like hydrogen-bond donors/acceptors. QSAR models trained on experimental IC₅₀ values can prioritize analogs for synthesis .
Q. How can researchers design experiments to address conflicting solubility and stability data?
Accelerated stability studies under varying pH, temperature, and humidity conditions identify degradation pathways. Dynamic light scattering (DLS) and differential scanning calorimetry (DSC) assess colloidal stability and phase transitions. Solubility parameters (Hansen solubility spheres) guide excipient selection for formulations .
Q. What alternative synthetic strategies exist for derivatives resistant to traditional multicomponent reactions?
Metal-free approaches, such as iodine-catalyzed cyclization, offer greener alternatives. Solvent-free mechanochemical synthesis can improve yields for sterically hindered derivatives. Photoredox catalysis enables access to radical intermediates for novel substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
